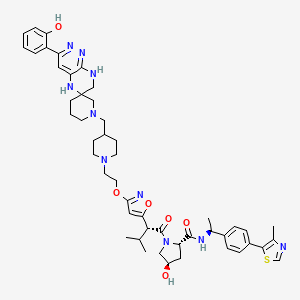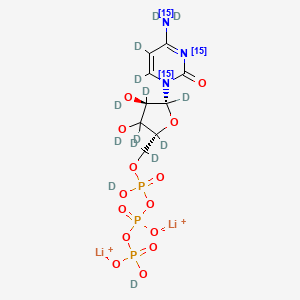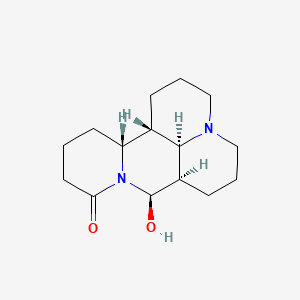
17-Hydroxyneomatrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits a wide range of biological activities, including antibacterial, anti-allergy, anti-tumor, anti-arrhythmia, diuretic, anti-inflammatory, immunomodulatory, and bio-regulatory properties . It has shown significant potential in inhibiting the growth of human cervical carcinoma Hela cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyneomatrine involves the extraction from the roots of Sophora flavescens. The extraction process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Hydroxyneomatrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
17-Hydroxyneomatrine has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: It has potential therapeutic applications in treating infections, allergies, tumors, and arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Wirkmechanismus
17-Hydroxyneomatrine exerts its effects through various molecular targets and pathways:
Inhibition of Cell Growth: It inhibits the growth of human cervical carcinoma Hela cells by inducing apoptosis and cell cycle arrest.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits bacterial enzyme activity.
Anti-inflammatory Effects: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways
Vergleich Mit ähnlichen Verbindungen
Neomatrine: Another alkaloid derived from Sophora flavescens with similar biological activities but different potency and spectrum of action.
Matrine: A structurally related compound with notable anti-tumor and anti-inflammatory properties.
Oxymatrine: Known for its antiviral and hepatoprotective effects
Uniqueness: 17-Hydroxyneomatrine stands out due to its broad-spectrum biological activities and its specific efficacy in inhibiting the growth of human cervical carcinoma Hela cells. Its unique combination of antibacterial, anti-allergy, anti-tumor, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications .
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1 |
InChI-Schlüssel |
SNXBXDZKGDYHID-PGKPSXLWSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O |
Kanonische SMILES |
C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




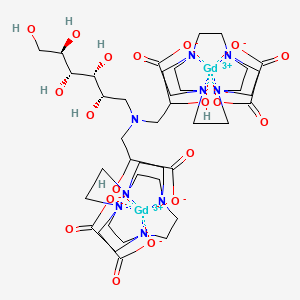


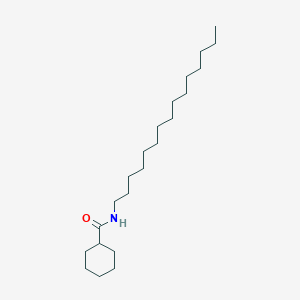
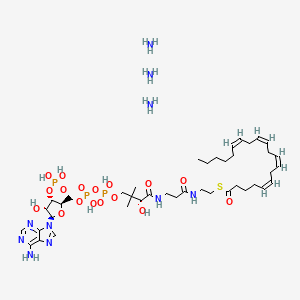


![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
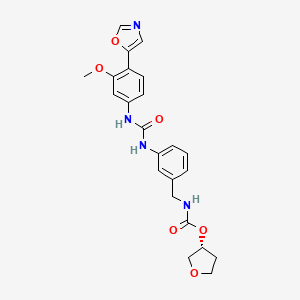
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
